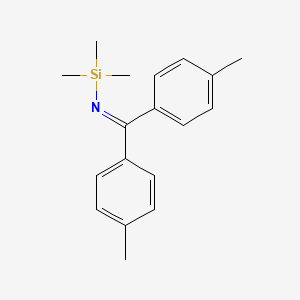
1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl-: is a chemical compound with the molecular formula C18H23NSi. It is known for its unique structure, which includes a silicon atom bonded to a nitrogen atom, along with two 4-methylphenyl groups and three methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- typically involves the reaction of trimethylsilyl chloride with bis(4-methylphenyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed .
Análisis De Reacciones Químicas
Types of Reactions: Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .
Biology and Medicine: Further research may uncover specific uses for this compound in these fields .
Industry: In industry, this compound can be used in the production of advanced materials, such as silicone-based polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism by which Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- exerts its effects is primarily through its ability to participate in various chemical reactions. The silicon-nitrogen bond in the compound is relatively reactive, allowing it to undergo oxidation, reduction, and substitution reactions.
Comparación Con Compuestos Similares
Trimethylsilylamine: Similar in structure but lacks the bis(4-methylphenyl)methylene group.
Dimethylphenylsilylamine: Contains a phenyl group instead of the bis(4-methylphenyl)methylene group.
Tetramethylsilylamine: Contains four methyl groups instead of the bis(4-methylphenyl)methylene group.
Uniqueness: Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- is unique due to the presence of the bis(4-methylphenyl)methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Propiedades
Número CAS |
17863-66-0 |
|---|---|
Fórmula molecular |
C18H23NSi |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
1,1-bis(4-methylphenyl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C18H23NSi/c1-14-6-10-16(11-7-14)18(19-20(3,4)5)17-12-8-15(2)9-13-17/h6-13H,1-5H3 |
Clave InChI |
GTNXLTXVBQNQTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=N[Si](C)(C)C)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


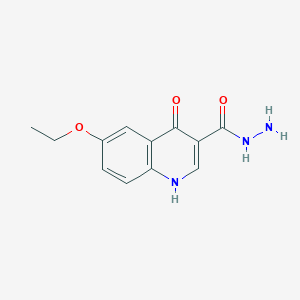
![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
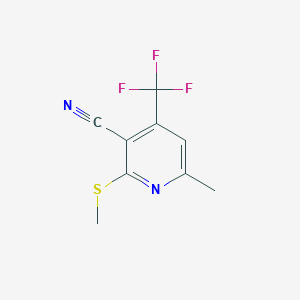
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)
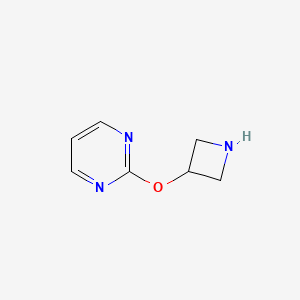
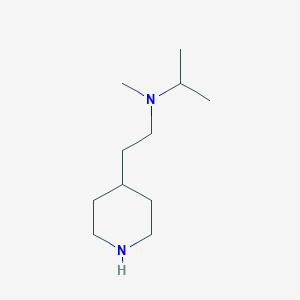

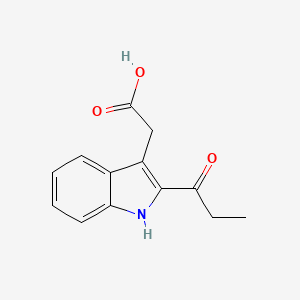
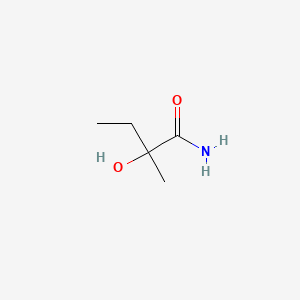
![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)
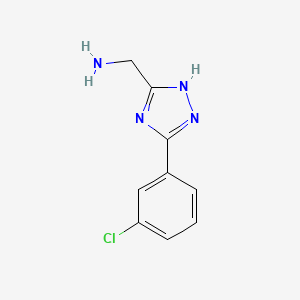
![2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)
